Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate
Overview
Description
“Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate” is a chemical compound . It is also known as “5-Methoxy-2-methyl-3-indoleacetic acid” and has the empirical formula C12H13NO3 . It is used as a reactant for the preparation of antimalarial agents, indomethacin analogs as cyclooxygenase and lipoxygenase inhibitors with anti-inflammatory activity, and [123I]-indomethacin derivatives as COX-2 targeted imaging agents .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, a new series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives were synthesized . The structure of the 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide has shown similar NMR splitting pattern and δ-values (δH & δC) as that of indomethacin, including the pattern of three aromatic protons (H-3, H-5, and H-6) and their 13C-signals .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The molecular formula is C12H13NO3 and the average mass is 219.236 Da .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it is used as a reactant for the preparation of antimalarial agents, indomethacin analogs as cyclooxygenase and lipoxygenase inhibitors with anti-inflammatory activity, and [123I]-indomethacin derivatives as COX-2 targeted imaging agents .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques . The average mass is 219.236 Da and the monoisotopic mass is 219.089539 Da .Scientific Research Applications
Chemical Synthesis
Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is an intermediate in various chemical syntheses. For example, it is used in the synthesis of Indole-2-acetic acid methyl esters, particularly Methyl 5-methoxyindole-2-acetate, through a series of reactions including acylation, annulation, and cyclization processes (Modi, Oglesby, & Archer, 2003). Additionally, it serves as a precursor in the synthesis of other organic compounds such as Methyl 2-(4-methoxyphenyl)-2-oxoacetate, highlighting its versatility in organic chemistry (Zhou Hua-feng, 2007).
Pharmacological Research
This compound is also explored in pharmacological research. Derivatives of this compound have been studied as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. Such research aims to develop new therapeutic agents with improved selectivity and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Uddin et al., 2009).
Analytical and Spectroscopic Studies
The compound is subject to analytical and spectroscopic studies to understand its structural and electronic properties. Research involving FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy provides insights into its molecular structure and potential as a precursor to biologically active molecules (Almutairi et al., 2017).
Antimicrobial Potential
Research on derivatives of Indole, which includes this compound, has shown potential antimicrobial properties. This expands the scope of its applications to include possible development of new antimicrobial agents (Kalshetty, Gani, & Kalashetti, 2012).
Future Directions
Mechanism of Action
Target of Action
Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate various cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests that it may be well-absorbed in the body.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound is stable under normal use conditions . As with any chemical compound, appropriate laboratory safety procedures should be followed to avoid inhalation, skin contact, and eye contact .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities . They have been found to interact with multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors .
Properties
IUPAC Name |
methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-13-10)11(14)12(15)17-2/h3-6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDBGLFLFVDKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619864 | |
Record name | Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99988-56-4 | |
Record name | Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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